1-Methoxy-1-methyl-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-1-methyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWRFHYQPTQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166288 | |
| Record name | 1-Methoxy-1-methyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-17-6 | |
| Record name | N-Methoxy-N-methyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-N'-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-1-methyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-1-methyl-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHOXY-N-METHYL-N'-PHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2I08U1D8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodologies for N Substituted Phenylurea Derivatives
Classical and Contemporary Approaches for Urea (B33335) Core Formation
The construction of the urea backbone is a fundamental transformation in organic synthesis. Several key strategies have been developed and refined over the years, each with its own advantages and limitations.
Reactions Involving Isocyanates and Amines
The reaction between an isocyanate and an amine is the most prevalent and direct method for the synthesis of N-substituted ureas. rsc.org This approach is widely utilized due to its efficiency and the commercial availability of a vast array of isocyanate and amine starting materials. nih.govnih.goviglobaljournal.com The isocyanate, with its electrophilic carbon atom, readily reacts with the nucleophilic amine to form the stable urea linkage.
However, the handling of isocyanates often presents challenges due to their toxicity and reactivity. thieme-connect.com This has prompted the development of methods where the isocyanate is generated in situ, thereby avoiding its isolation and direct handling. thieme-connect.comorganic-chemistry.org
Carbonylation Strategies Utilizing Carbon Oxides and Equivalents
Carbonylation reactions offer an alternative to the use of pre-formed isocyanates. These methods utilize carbon monoxide (CO) or its surrogates to introduce the carbonyl group of the urea. chemistryviews.orgresearchgate.net Direct palladium-catalyzed oxidative carbonylation of amines has been shown to be an efficient method for producing symmetrically and unsymmetrically substituted ureas. nih.gov
The use of carbon dioxide (CO2) as a green and sustainable C1 source for urea synthesis is a particularly attractive strategy. benthamdirect.comingentaconnect.com While the thermodynamic stability of CO2 presents challenges, the use of ionic liquids as both solvents and catalysts has shown promise in activating CO2 for the carbonylation of amines to form urea derivatives. benthamdirect.comingentaconnect.com Other carbonylating agents, such as phosgene (B1210022) and its safer alternatives like triphosgene (B27547) and 1,1'-carbonyldiimidazole, have also been employed, although concerns about toxicity and waste generation persist with phosgene. rsc.org
Rearrangement Reactions for In Situ Isocyanate Generation
Several classical name reactions in organic chemistry provide elegant pathways to generate isocyanates in situ, which can then be trapped by amines to form ureas. These rearrangement reactions start from different functional groups and offer versatility in substrate scope.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield an isocyanate intermediate. thieme-connect.comwikipedia.org This intermediate is then typically hydrolyzed to a primary amine but can be intercepted by another amine to form a substituted urea. organic-chemistry.org Variations of this reaction using milder and more environmentally friendly oxidizing agents like iodosylbenzene have also been developed. researchgate.net
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govnih.govthieme-connect.com The acyl azide precursor is typically prepared from a carboxylic acid derivative. This method is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration. wikipedia.orgnih.gov One-pot procedures combining the Curtius rearrangement with the subsequent reaction with an amine are common for the synthesis of unsymmetrical ureas. nih.govacs.org Green oxidative approaches for both the Hofmann and Curtius rearrangements have been developed to minimize the use of toxic reagents. rsc.org
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. unacademy.comcore.ac.uknumberanalytics.com This reaction can be mediated by various reagents, including carbodiimides, and is applicable to the synthesis of a variety of urea-containing compounds. core.ac.uk
The Tiemann rearrangement of amidoximes, which are derived from nitriles, in the presence of reagents like benzenesulfonyl chlorides, leads to the formation of N-substituted cyanamides. researchgate.net Subsequent hydrolysis of these cyanamides yields N-monosubstituted ureas. researchgate.net
Targeted Synthesis of 1-Methoxy-1-methyl-3-phenylurea and Analogues
The specific synthesis of this compound and its analogs often employs the fundamental reactions described above, with modifications to accommodate the specific substituents.
Specific Reaction Conditions and Reagent Systems
A practical and efficient method for synthesizing N-substituted ureas, which could be applied to the synthesis of this compound, involves the nucleophilic addition of an amine to potassium isocyanate in water. rsc.orgrsc.org This approach avoids the use of organic co-solvents and can produce a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification. rsc.orgrsc.org This method has been shown to be scalable for the synthesis of commercially important molecules. rsc.org
For the synthesis of unsymmetrical ureas, a one-pot method starting from Boc-protected amines has been developed. acs.org This procedure utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate in situ, which then reacts with an amine to form the desired urea derivative. acs.org
Development of Benign and Environmentally Conscious Synthetic Protocols
The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For the synthesis of N-substituted phenylureas, several metal-free and catalyst-free approaches have been reported.
A notable example is the catalyst-free synthesis of N-substituted ureas in water, as mentioned previously. rsc.org This method is not only environmentally benign due to the use of water as a solvent but is also simple and scalable. rsc.org
Another green approach involves the use of 3-substituted dioxazolones as isocyanate surrogates for the synthesis of unsymmetrical arylurea derivatives. tandfonline.com This phosgene- and metal-free method utilizes non-toxic sodium acetate (B1210297) as a base and methanol (B129727) as a solvent. researchgate.net The reaction proceeds under mild heating, generating the isocyanate intermediate in situ with the elimination of CO2. tandfonline.com
Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient technique. A one-pot, two-step protocol for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines has been developed, combining nucleophilic substitution with a Staudinger–aza-Wittig reaction under CO2 pressure. beilstein-journals.org This method, optimized under microwave irradiation, allows for the isolation of the final products in high yields after simple filtration. beilstein-journals.org
Data Tables
Table 1: Comparison of Rearrangement Reactions for Isocyanate Generation
| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate |
| Hofmann | Primary Amide | Halogen (e.g., Br₂), Strong Base (e.g., NaOH) | Isocyanate |
| Curtius | Acyl Azide | Heat or UV light | Isocyanate |
| Lossen | Hydroxamic Acid Derivative | Activating Agent (e.g., Carbodiimide) | Isocyanate |
| Tiemann | Amidoxime | Benzenesulfonyl Chloride | N-substituted Cyanamide |
Table 2: Examples of Environmentally Conscious Synthetic Protocols for Ureas
| Protocol | Key Features | Reactants | Solvent |
| Aqueous Synthesis | Catalyst-free, scalable | Amine, Potassium Isocyanate | Water |
| Dioxazolone Method | Phosgene-free, metal-free | 3-Substituted Dioxazolone, Amine | Methanol |
| Microwave-Assisted Synthesis | Rapid, one-pot | Alkyl Halide, Amine, CO₂ | Acetonitrile |
Mechanistic Investigations of Urea Formation Reactions
The synthesis of N-substituted phenylurea derivatives, such as this compound, predominantly occurs through the reaction of an isocyanate with an amine. researchgate.net The fundamental mechanism for the formation of the urea linkage involves the nucleophilic addition of an amine to the isocyanate group. wikipedia.orgresearchgate.net
The reaction between phenyl isocyanate and an N-substituted amine (like N-methoxy-N-methylamine) proceeds through a well-established pathway. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate (-N=C=O) group. This addition leads to the formation of a transient, zwitterionic intermediate. Subsequently, a rapid proton transfer occurs from the amine's nitrogen atom to the oxygen atom of the isocyanate group, resulting in the stable urea functional group.
Alternative synthetic strategies exist that avoid the direct use of potentially hazardous isocyanates. One such method is the Staudinger–aza-Wittig reaction. beilstein-journals.org In this approach, an iminophosphorane intermediate is generated, which then reacts with carbon dioxide to produce the isocyanate in situ. This isocyanate can then immediately react with an amine present in the mixture to form the desired urea derivative. beilstein-journals.org This one-pot, two-step process offers an advantage by using the less toxic and abundant carbon dioxide as a phosgene replacement. beilstein-journals.org
Another mechanistic route involves the transamidation of urea itself with an amine. nih.gov This reaction is typically performed in an aqueous medium at elevated temperatures (80-90 °C). The mechanism is believed to proceed through the in-situ formation of isocyanic acid (HNCO) from the decomposition of urea. The highly reactive isocyanic acid then readily undergoes a carbamoylation reaction with the amine to yield the final ureido product. nih.gov While effective for some amines, this method requires excess urea and careful separation of the product from the unreacted starting material. nih.gov
Table 1: Comparison of Mechanistic Pathways for Urea Formation
| Feature | Isocyanate-Amine Addition | Staudinger–aza-Wittig Reaction | Urea Transamidation |
| Primary Reactants | Isocyanate, Amine | Alkyl Halide, Amine, CO₂ | Urea, Amine |
| Key Intermediate | Zwitterionic adduct | Iminophosphorane, Isocyanate | Isocyanic acid (HNCO) |
| Typical Conditions | Often room temperature, various solvents nih.gov | Microwave irradiation or conventional heating (50-95°C) beilstein-journals.org | Elevated temperature (80-90°C), aqueous media nih.gov |
| Advantages | High yield, direct, well-established researchgate.netwikipedia.org | Avoids handling toxic isocyanates directly, uses CO₂ beilstein-journals.org | Uses inexpensive, non-toxic urea nih.gov |
| Disadvantages | Requires handling of toxic isocyanates wikipedia.org | Multi-step one-pot process, may require specific catalysts beilstein-journals.org | Requires excess urea, higher temperatures, and product separation nih.gov |
Scalability Considerations in Laboratory and Pilot-Scale Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a pilot plant involves addressing several critical process parameters to ensure safety, efficiency, and consistency.
In a typical laboratory setting, the synthesis is often straightforward. The reaction of phenyl isocyanate with N-methoxy-N-methylamine can be performed in standard glassware using a suitable solvent like tetrahydrofuran. nih.gov The reaction is generally rapid and high-yielding, and purification can be achieved through standard techniques such as column chromatography or recrystallization. nih.gov Microwave-assisted protocols have also been developed at this scale to accelerate the reaction, sometimes allowing for completion within hours. beilstein-journals.org
Scaling up to a pilot plant introduces significant challenges that must be managed. The primary concerns include:
Thermal Management: The reaction between isocyanates and amines is highly exothermic. researchgate.net What is easily managed in a small flask with a water bath can become a serious safety hazard in a large reactor. Pilot plants require jacketed reactors with precise temperature control systems to dissipate the heat effectively and prevent runaway reactions. researchgate.net
Reagent Handling and Safety: Phenyl isocyanate is toxic and sensitive to moisture. wikipedia.org Handling multi-kilogram quantities necessitates closed systems, personal protective equipment (PPE), and inert atmosphere operations to ensure worker safety and prevent reagent degradation.
Mixing Efficiency: Achieving uniform mixing in a large-volume reactor is more complex than in a laboratory flask. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions, reduced yield, and inconsistent product quality. Pilot plants use specifically designed impellers and agitation systems to ensure homogeneity. nih.gov
Process Optimization and Greenness: At the pilot scale, there is a greater emphasis on process efficiency and environmental impact. This includes optimizing solvent use, minimizing waste streams, and developing telescoped or one-pot processes to reduce the number of unit operations. researchgate.net For instance, second-generation approaches might focus on running reactions at higher concentrations or using catalytic systems to reduce the process mass intensity (PMI). researchgate.net
Downstream Processing: Purification methods must also be scalable. Large-scale crystallization with subsequent filtration and drying is often preferred over chromatography, which is generally not feasible for large quantities. Developing a robust crystallization process that consistently yields the desired polymorph and purity is a key aspect of pilot-plant development. nih.gov
Table 2: Comparison of Synthesis Scales for Phenylurea Derivatives
| Parameter | Laboratory Scale | Pilot-Plant Scale |
| Batch Size | Milligrams to grams | Kilograms (e.g., 25 kg) researchgate.net |
| Reaction Vessel | Glass flasks | Jacketed steel or glass-lined reactors researchgate.net |
| Temperature Control | Stir plate, heating mantle, ice bath | Automated reactor jacket with heating/cooling fluids researchgate.net |
| Reagent Addition | Manual (e.g., syringe, dropping funnel) | Metering pumps, controlled addition systems |
| Mixing | Magnetic stir bar, overhead stirrer | Engineered impellers for specific vessel geometry nih.gov |
| Primary Focus | Proof of concept, synthesis of material for testing | Process robustness, safety, scalability, data for industrialization nih.gov |
| Purification Method | Column chromatography, simple recrystallization nih.gov | Large-scale crystallization, filtration, drying |
Advanced Analytical Methodologies for Detection and Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating 1-Methoxy-1-methyl-3-phenylurea from complex mixtures and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with sample preconcentration techniques like Solid-Phase Extraction (SPE) to achieve low detection limits.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds due to its efficiency and applicability to non-volatile, thermally labile molecules. For this compound, reverse-phase (RP) HPLC is a common and effective method. sielc.com This approach separates compounds based on their hydrophobicity.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound can be achieved using a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid. sielc.com The use of smaller particle columns (e.g., 3 µm) can be employed for faster analyses in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com
Quantification is achieved using an Ultraviolet (UV) detector, often a Diode Array Detector (DAD), which measures the absorbance of the analyte as it elutes from the column. The method is validated for linearity, precision, and accuracy to ensure reliable results. mdpi.com For instance, analytical methods developed for other phenylurea herbicides have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.9980 and good precision with relative standard deviations (RSDs) typically below 10%. mdpi.comresearchgate.net
Table 1: Representative HPLC-UV Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid sielc.com |
| Detection | UV/Diode Array Detector (DAD) mdpi.com |
| Wavelength | Set at the absorbance maximum of the compound |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 10-20 µL |
When analyzing this compound at trace levels, particularly in environmental samples like water, direct injection into an HPLC system may not provide the required sensitivity. Solid-Phase Extraction (SPE) is a widely used sample preparation technique to overcome this limitation. It serves to concentrate the analyte and remove interfering components from the sample matrix. researchgate.net
The process involves passing a large volume of the liquid sample through a cartridge containing a solid adsorbent. For phenylurea herbicides, common adsorbents include graphitized carbon black (e.g., Carbopack B) or polymer-based materials like C18 (e.g., Supelclean LC-18). researchgate.net The analyte of interest is retained on the sorbent while the bulk of the sample matrix passes through. Subsequently, the analyte is eluted from the cartridge using a small volume of an appropriate organic solvent. This procedure effectively increases the concentration of the analyte, allowing for its detection and quantification at levels as low as the nanogram-per-liter (ng/L) range. researchgate.net More advanced techniques like magnet-integrated fabric phase sorptive extraction (MI-FPSE) have also been developed for the efficient enrichment of phenylurea pesticides from water samples. mdpi.com
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques such as NMR, SERS, and FTIR provide detailed information about the compound's atomic connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the identity and purity of this compound. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov
For this compound, specific signals in the ¹H NMR spectrum would correspond to the protons of the phenyl ring, the N-H proton, the N-methyl group, and the methoxy (B1213986) group. Advanced NMR experiments like the Selective Nuclear Overhauser Effect (SelNOE) can be used to determine the spatial proximity of specific nuclei. For example, a SelNOE experiment could confirm the through-space connectivity between the protons of the N-methyl group and the methoxy group, providing definitive evidence for their attachment to the same nitrogen atom.
Table 2: Representative NMR Data for this compound
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹H NMR | Phenyl (Ar-H) | 7.0 - 7.6 |
| Amide (N-H) | ~8.5 (broad) | |
| Methoxy (O-CH₃) | ~3.8 | |
| N-Methyl (N-CH₃) | ~3.2 | |
| ¹³C NMR | Carbonyl (C=O) | ~155 |
| Phenyl (Ar-C) | 120 - 140 | |
| Methoxy (O-CH₃) | ~63 | |
| N-Methyl (N-CH₃) | ~35 |
Note: These are representative values and can vary based on the solvent and experimental conditions.
Surface-Enhanced Raman Scattering (SERS) is an advanced analytical technique that offers enormous signal enhancement, enabling the detection of molecules at extremely low concentrations. researchgate.net While standard Raman spectroscopy often suffers from weak signals, SERS amplifies the Raman signal by orders of magnitude when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of silver or gold. researchgate.net This enhancement originates from localized surface plasmon resonance (LSPR) on the metal nanoparticles. researchgate.net
Due to the environmental persistence and potential toxicity of some phenylurea herbicides, sensitive detection methods are crucial. researchgate.net SERS presents a promising approach for the trace-level detection of this compound in aqueous solutions. The methodology would involve preparing colloidal silver or gold nanoparticles and mixing them with the sample. The resulting SERS spectrum would show enhanced vibrational peaks characteristic of the molecule's structure, allowing for its identification even at concentrations not easily accessible by other techniques. researchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. nih.gov The method works by probing the vibrational modes of chemical bonds when they are exposed to infrared radiation. nih.gov An FTIR spectrum for this compound has been documented, confirming its utility in characterizing the compound. nih.gov
The spectrum displays absorption bands corresponding to the specific vibrational frequencies of its functional groups. Key vibrational bands would include the N-H stretch, the C=O (Amide I) stretch of the urea (B33335) group, C-N stretching, C-O stretching of the methoxy group, and various bands associated with the aromatic phenyl ring. By comparing the positions and intensities of these bands to known values from spectral libraries and theoretical calculations, the molecular structure can be confirmed. nih.gov The analysis is typically performed on a small amount of sample prepared as a film or a KBr pellet. nih.gov
Table 3: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3300 - 3400 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃ Groups | 2850 - 2960 |
| C=O Stretch (Amide I) | Urea | 1650 - 1690 |
| C=C Stretch | Phenyl Ring | 1450 - 1600 |
| C-O Stretch | Methoxy | 1050 - 1150 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample state.
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| Acetonitrile |
| Formic Acid |
| Gold |
| Methyl Orange |
| Phosphoric Acid |
| Silver |
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and identification of this compound. This method provides crucial information regarding the molecule's mass-to-charge ratio (m/z) and the fragmentation patterns that are characteristic of its structure. The compound has a molecular formula of C9H12N2O2 and a monoisotopic mass of 180.08987 Da. uni.lunih.gov
Coupled with separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry offers high sensitivity and selectivity for the analysis of this phenylurea derivative. For instance, in LC-MS applications, the use of a mobile phase containing formic acid is recommended for compatibility with mass spectrometric detection. nih.gov
Ionization and Detection:
In mass spectrometric analysis, the molecule is first ionized. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). In positive ion mode, the protonated molecule [M+H]+ is typically observed. For this compound, the predicted m/z for the protonated molecule is 181.09715. uni.lu Other common adducts that may be detected include the sodium adduct [M+Na]+ with a predicted m/z of 203.07909 and the potassium adduct [M+K]+ with a predicted m/z of 219.05303. uni.lu In negative ion mode, the deprotonated molecule [M-H]- may be observed at a predicted m/z of 179.08259. uni.lu
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, general fragmentation pathways for phenylurea herbicides have been studied.
For many phenylurea compounds, a common fragmentation pathway involves the cleavage of the urea bridge. It is also noted that phenylureas can be thermally labile and may undergo degradation during GC-MS analysis, often forming corresponding isocyanate degradation products. nih.govresearchgate.net This thermal instability suggests that LC-MS is often a more suitable technique for the analysis of the intact molecule. researchgate.net
The fragmentation of related N-methoxy-N-methyl substituted phenylurea herbicides has been investigated in various studies. These analyses often reveal characteristic losses of the methoxy and methyl groups from the nitrogen atom.
Predicted Mass Spectrometric Data:
The following table summarizes the predicted mass-to-charge ratios for various adducts of this compound. This data is valuable for the identification of the compound in mass spectra.
| Adduct | Predicted m/z |
| [M+H]+ | 181.09715 |
| [M+Na]+ | 203.07909 |
| [M-H]- | 179.08259 |
| [M+NH4]+ | 198.12369 |
| [M+K]+ | 219.05303 |
| [M+H-H2O]+ | 163.08713 |
| Data sourced from PubChemLite. uni.lu |
This predictive data serves as a foundational guide for researchers in the detection and tentative identification of this compound in various sample matrices. Further experimental studies are necessary to fully elucidate and confirm the detailed fragmentation pathways of this specific compound.
Computational and Theoretical Investigations of 1 Methoxy 1 Methyl 3 Phenylurea and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), M06-2X)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in investigating the properties of phenylurea herbicides. shd-pub.org.rsnih.gov Methodologies like B3LYP and the Minnesota functional M06-2X are frequently used, often in conjunction with basis sets like 6-311++G(d,p) or the def2 series, to model molecular structures and energies. digitellinc.comresearchgate.net For calculations in solution, a Polarizable Continuum Model (PCM) is often applied to account for solvent effects. digitellinc.com These computational approaches allow for the precise calculation of electronic structures, reaction energies, and other molecular properties that are difficult to determine experimentally. shd-pub.org.rs3ds.com
For instance, a theoretical study on the herbicide chlorbromuron (B83572), an analogue of 1-methoxy-1-methyl-3-phenylurea, utilized DFT calculations to perform a detailed interpretation of its vibrational spectra and analyze intramolecular interactions. nih.gov Similarly, DFT has been used to study the chemical bonding properties and aromaticity of other phenylureas like fenuron, monuron, and diuron (B1670789). shd-pub.org.rsshd-pub.org.rs These studies provide a solid foundation for understanding the fundamental quantum chemical properties of the entire class of compounds, including this compound.
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. emerginginvestigators.org
Global reactivity descriptors, which are derived from HOMO and LUMO energies, help quantify and predict chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a Phenylurea Analogue) This table is illustrative, based on general findings for phenylurea herbicides, as specific data for this compound is not available.
| Descriptor | Formula | Typical Implication |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability; larger gap means lower reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |
Fukui functions and local softness indices are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These "local" reactivity descriptors are essential for understanding regioselectivity in chemical reactions.
The three-dimensional structure and conformational flexibility of phenylurea herbicides significantly influence their biological activity and interactions. Conformational analysis of these molecules often focuses on the rotational barriers around key single bonds, such as the N-phenyl bond and the C-N bonds of the urea (B33335) group. digitellinc.com These rotations give rise to different conformers, often described as cis or trans with respect to the arrangement of substituents around the urea C-N bonds.
Studies on various phenylurea derivatives show that the substitution pattern on the phenyl ring and the terminal nitrogen atom plays a major role in determining the lowest energy conformation and the height of the rotational energy barriers. digitellinc.com For this compound, the key rotations would be around the C(O)-N(methoxy, methyl) bond and the N-phenyl bond. Theoretical calculations can map the potential energy surface for these rotations, identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them. The energy difference between these points represents the energetic barrier to isomerization. For many phenylureas, the barrier to rotation around the C(O)-N(phenyl) bond is significant due to the partial double bond character arising from resonance.
Intramolecular hydrogen bonds are crucial in determining the preferred conformation of a molecule, thereby affecting its physical properties and biological activity. In phenylurea compounds, while the classic N-H···O=C intermolecular hydrogen bonds are important in the solid state, weaker intramolecular interactions also play a significant role. nih.gov
Studies on halogenated phenylurea analogues like chlorbromuron have identified intramolecular hydrogen bonds between the urea carbonyl oxygen and an ortho hydrogen atom on the phenyl ring (C-H···O). shd-pub.org.rs These interactions can restrict rotation around the N-phenyl bond and contribute to the planarity of the molecule. shd-pub.org.rs In this compound, a similar C-H···O bond between the carbonyl oxygen and an ortho-hydrogen of the phenyl ring is expected. The presence of the methoxy (B1213986) group (N-O-CH₃) introduces another potential hydrogen bond acceptor site (the oxygen atom), which could interact with hydrogens on the N-methyl group or the phenyl ring, further influencing the conformational landscape. Natural Bond Orbital (NBO) analysis is a computational tool used to reveal and quantify the strength of such donor-acceptor interactions. nih.gov
Molecular Dynamics Simulations and Free Energy Calculations for Conformational Behavior
While quantum chemical calculations provide detailed information on static structures and energetics, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvent interactions, and molecular flexibility.
For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in aqueous solution or within a biological receptor site. These simulations can reveal the preferred conformations and the transitions between them, offering insights that complement static quantum calculations. By calculating the free energy along a specific reaction coordinate (e.g., a dihedral angle rotation), methods like umbrella sampling or metadynamics can provide quantitative estimates of conformational free energy barriers, which are directly comparable to experimental kinetic data. To date, specific MD simulation studies on this compound are not prominent in the literature, representing an area for future investigation.
Quantitative Structure-Property Relationships (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. These models are highly valuable for predicting the behavior of new or untested chemicals based on a dataset of known compounds.
For phenylurea herbicides, QSPR/QSAR models have been developed to predict various properties, including chromatographic retention times, degradation rates, and herbicidal activity. nih.govingentaconnect.comnih.gov These models use a set of calculated molecular descriptors that encode structural, electronic, or physicochemical features of the molecules.
A QSPR study on the HPLC retention times of several phenylurea herbicides identified properties like the formation enthalpy, molecular dipole moment, and hydration free energy as important descriptors. nih.govingentaconnect.com Another study established a QSAR model to predict the energy barriers for the degradation of phenylureas by cytochrome P450 enzymes, using quantum chemical descriptors. nih.govscispace.com Such models could be used to predict the environmental fate and behavior of this compound. The accuracy of these predictive models is often high, with determination coefficients (R²) frequently exceeding 0.9. nih.gov
Table 2: Common Molecular Descriptors in Phenylurea QSPR/QSAR Models
| Descriptor Category | Example Descriptors | Property Predicted |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Retention time, Degradation rate |
| Thermodynamic | Formation enthalpy, Hydration free energy | Retention time, Adsorption |
| Topological | Molecular connectivity indices, Surface area | Various physical properties |
| Steric | Molecular volume, Molar refractivity | Biological activity |
Theoretical Prediction of Reaction Mechanisms and Degradation Pathways
Understanding the degradation pathways of herbicides is critical for assessing their environmental impact and persistence. Theoretical calculations are a powerful tool for elucidating reaction mechanisms, identifying intermediates, and predicting the most likely degradation products. 3ds.com
For phenylurea herbicides, degradation can occur through several mechanisms, including hydrolysis, microbial degradation, and photodegradation. digitellinc.combohrium.com Computational studies on analogues of this compound suggest that key initial steps in microbial and metabolic degradation involve modifications to the urea side chain. nih.govresearchgate.net
Two primary pathways are N-demethylation (removal of the -CH₃ group) and N-demethoxylation (cleavage of the -OCH₃ group). researchgate.net Theoretical studies have indicated that N-demethoxylation is often energetically more favorable than N-demethylation for N-methoxy-N-methyl substituted phenylureas. nih.gov The reaction often proceeds via a hydrogen abstraction mechanism, catalyzed by enzymes like cytochrome P450s, to form an unstable intermediate that subsequently breaks down. nih.govscispace.com Following the initial side-chain modifications, the urea bond can be hydrolyzed, leading to the formation of a substituted aniline (B41778) (e.g., phenylaniline for the parent compound) and other small molecules. Further degradation typically involves hydroxylation and eventual cleavage of the aromatic ring. researchgate.net DFT calculations can model the transition states and energy barriers for each step in these proposed pathways, confirming their feasibility. researchgate.net
Mechanistic Studies of Interactions and Reactivity
Chemical Kinetics and Reaction Rate Analysis (e.g., Oxidation Studies)
Specific kinetic studies on the oxidation of 1-methoxy-1-methyl-3-phenylurea are not readily found in published literature. However, the degradation kinetics of other phenylurea herbicides have been investigated, providing a framework for understanding the potential reactivity of this compound. The primary degradation pathways for phenylurea herbicides in the environment include microbial degradation and photochemical processes. oup.com Chemical degradation, particularly through oxidation, is also a significant factor in their environmental fate.
Studies on the oxidation of various phenylurea herbicides by reactive oxygen species such as hydroxyl radicals (•OH) and ozone (O3) have determined their reaction rate constants. These constants are crucial for predicting the persistence and transformation of these compounds in different environmental compartments. For instance, the reaction with hydroxyl radicals is a major pathway for the oxidative transformation of several phenylureas. nih.gov The rate of these reactions is influenced by the specific substituents on the phenyl ring and the urea (B33335) moiety.
General degradation pathways for N-methoxy-N-methyl substituted phenylurea herbicides involve sequential N-demethylation and N-demethoxylation, followed by hydrolysis to aniline (B41778) derivatives. oup.com Alternatively, direct hydrolysis to the corresponding aniline can also occur. oup.com
Below is a table of reaction rate constants for the oxidation of several representative phenylurea herbicides. It is important to note that this data is for compounds structurally related to this compound and serves as an illustration of typical reactivity within this chemical class.
Interactive Table: Reaction Rate Constants of Selected Phenylurea Herbicides with Ozone and Hydroxyl Radicals nih.gov
| Herbicide | Reaction with Ozone (k_O3) (M⁻¹s⁻¹) | Reaction with •OH Radicals (k_OH) (M⁻¹s⁻¹) |
| Linuron (B1675549) | 1.9 ± 0.2 | (5.9 ± 0.1) x 10⁹ |
| Diuron (B1670789) | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁵ |
| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |
| Isoproturon (B30282) | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |
This table is for illustrative purposes and shows data for other phenylurea herbicides due to the lack of specific data for this compound.
Electron Transfer Processes in Photoreactions
Detailed studies on the electron transfer processes in the photoreactions of this compound are not specifically documented. However, the photochemical behavior of phenylurea herbicides as a class has been a subject of research. rsc.orgnih.gov These compounds can undergo photodegradation, which is a key abiotic mechanism for their transformation in the environment. morressier.com
The photochemical behavior of phenylurea herbicides in aqueous solutions is highly dependent on the nature and position of the substituents on the aromatic ring. rsc.orgnih.gov Upon absorption of UV light, typically at wavelengths shorter than 300 nm, unhalogenated phenylureas can undergo intramolecular rearrangements similar to a photo-Fries rearrangement. rsc.orgnih.gov For derivatives with a methoxy (B1213986) group on the urea moiety, demethoxylation can be a competitive reaction pathway. rsc.orgnih.gov
Photoreactions are initiated by the absorption of a photon, which excites the molecule to a higher electronic state. This excited state can then undergo various processes, including electron transfer. In the context of phenylurea herbicides, photoinduced electron transfer can lead to the formation of radical cations. nih.gov These highly reactive species can then deprotonate to form neutral radicals, initiating a cascade of degradation reactions. nih.gov The efficiency and pathways of these photoreactions are influenced by factors such as the solvent, the presence of photosensitizers like humic substances, and the specific chemical structure of the herbicide. rsc.orgnih.gov For instance, quantum chemical studies on phenylurea herbicides like diuron and linuron have been employed to compute the most probable photodegradation pathways by exploring their electronically excited states. morressier.com
Mechanistic Aspects of Photosystem II Inhibition by Phenylurea Derivatives at the Molecular Level
Phenylurea herbicides act by blocking the electron transport chain in PSII. They achieve this by binding to a specific niche on the D1 protein, a core component of the PSII reaction center. mdpi.comebi.ac.uk This binding site is also the location where the native plastoquinone (B1678516) (QB) molecule binds. By competitively inhibiting the binding of QB, the herbicide effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to QB. mdpi.com This interruption of electron flow halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.
Molecular modeling studies have provided insights into the specific interactions between phenylurea inhibitors and the D1 protein. nih.gov These studies suggest that binding involves hydrogen bonds with key amino acid residues in the QB binding pocket, such as serine and histidine. mdpi.comnih.gov For example, molecular docking studies of herbicides like diuron and metribuzin (B1676530) have shown the formation of hydrogen bonds with His215 of the D1 protein. mdpi.com In addition to hydrogen bonding, numerous hydrophobic interactions contribute to the stable binding of the inhibitor within the cleft of the D1 protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the structural features of phenylurea herbicides that are crucial for their inhibitory activity. nih.gov These studies have shown that the efficiency of PSII inhibition is influenced by the lipophilicity of the N-substituents and the substitution pattern on the phenyl ring. nih.gov For instance, the presence of a 3,4-disubstitution on the phenyl ring has been shown to increase the inhibitory efficiency. nih.gov
Advanced Research Topics and Future Directions
Development of Novel and Sustainable Synthetic Methodologies for Substituted Ureas
The synthesis of urea (B33335) derivatives is fundamental to various fields, including pharmaceuticals, agrochemicals, and material science. nih.gov Historically, the production of these compounds relied on hazardous reagents such as phosgene (B1210022) and isocyanates, which pose significant safety and environmental risks. nih.govrsc.org This has spurred extensive research into novel and sustainable synthetic methodologies.
Modern approaches prioritize safety, efficiency, and environmental responsibility. A significant advancement is the use of safer phosgene substitutes. Reagents like N,N'-Carbonyldiimidazole (CDI) and triphosgene (B27547) are now widely used to generate ureas without producing highly toxic byproducts. nih.govmdpi.com Another innovative strategy involves the in situ generation of isocyanate intermediates through rearrangements, such as the Hofmann rearrangement of primary amides, which can be achieved under mild conditions. organic-chemistry.orgthieme.de
A major focus in green chemistry is the reduction or elimination of organic solvents. Catalyst-free methods for synthesizing N-substituted ureas in water have been developed, representing a significant step towards environmentally benign processes. rsc.orgrsc.org These aqueous methods are often simple, scalable, and allow for easy product isolation, making them attractive for industrial applications. rsc.orgresearchgate.net Other novel catalytic systems are also emerging, including ruthenium pincer complexes that can produce ureas directly from amines and methanol (B129727), with hydrogen gas as the only byproduct. organic-chemistry.org Additionally, methods utilizing the decarbonylation of formamides or the carbonylation of azides offer alternative, atom-economical routes to substituted ureas. organic-chemistry.orgrsc.org
Table 1: Comparison of Synthetic Methodologies for Substituted Ureas
| Methodology | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional Method | Phosgene, Isocyanates | Well-established, versatile | Highly toxic and hazardous reagents | nih.govrsc.org |
| Phosgene Substitutes | N,N'-Carbonyldiimidazole (CDI), Triphosgene | Increased safety, crystalline solids | Can be more expensive than phosgene | nih.govmdpi.com |
| Hofmann Rearrangement | Primary Amides, Phenyliodine Diacetate (PIDA) | Mild conditions, good yields | Use of hypervalent iodine reagents | organic-chemistry.orgthieme.de |
| Aqueous Synthesis | Amines, Potassium Isocyanate, Water | Environmentally friendly (green solvent), often catalyst-free, simple workup | Limited by substrate solubility in water | rsc.orgrsc.org |
| Catalytic Methods | Amines, Methanol, Ru-pincer catalyst | High atom economy, produces H₂ as byproduct | Requires specific metal catalyst | organic-chemistry.org |
| Formamide Decarbonylation | Formamides, Ru-pincer catalyst | Utilizes alternative feedstocks, avoids isocyanates | Requires specific metal catalyst, produces CO and H₂ | rsc.org |
Comprehensive Understanding of Complex Environmental Transformation Pathways
Phenylurea compounds are widely used as herbicides, making their environmental fate a critical area of study. researchgate.net Due to their moderate to high water solubility and low tendency to adsorb to soil, they can contaminate water resources. researchgate.netmdpi.com Understanding their transformation pathways is essential for assessing their environmental impact and developing remediation strategies.
The degradation of phenylureas in the environment occurs through two primary routes: photochemical and microbial transformation.
Photochemical Degradation : In surface waters, phenylureas are subject to indirect photolysis, primarily through reactions with hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (³CDOM*). nih.gov The relative importance of these pathways depends on water chemistry, such as the concentration of dissolved organic carbon. nih.gov Direct photolysis is generally a minor pathway for most phenylureas. nih.gov A significant concern is that these photochemical reactions can sometimes generate intermediates that are more toxic than the original compound. nih.gov
Microbial Degradation : Soil and water microorganisms play a crucial role in breaking down phenylurea herbicides. researchgate.net Several bacterial strains have been identified that can use these compounds as a source of carbon and nitrogen. mdpi.com The initial step in the biodegradation of many N,N-dimethyl substituted phenylureas is N-demethylation. researchgate.net The structure of the herbicide, particularly the nature and position of substituents on the phenyl ring and the nitrogen atoms, significantly influences the rate and pathway of degradation. mdpi.com For example, studies have shown that herbicides like diuron (B1670789) and linuron (B1675549) are more readily degraded by some bacteria than isoproturon (B30282), whose isopropyl group appears to hinder transformation. mdpi.com Similar to photochemical processes, microbial metabolism can lead to the formation of persistent and potentially toxic metabolites, such as chlorinated anilines. mdpi.com
Furthermore, water treatment processes like ozonation and chlorination can effectively degrade phenylureas but may also lead to the formation of harmful disinfection byproducts, including N-nitrosodimethylamine (NDMA). nih.gov
Table 2: Key Factors in the Environmental Transformation of Phenylureas
| Transformation Process | Key Reactants/Agents | Influencing Factors | Potential Products | Citations |
|---|---|---|---|---|
| Photochemical Degradation | Hydroxyl radicals (•OH), ³CDOM* | Dissolved Organic Carbon (DOC) levels, water chemistry | Hydroxylated derivatives, demethylated products, potentially more toxic intermediates | nih.gov |
| Microbial Degradation | Bacteria (e.g., Arthrobacter, Ochrobactrum), Fungi | Herbicide structure (substituents), soil/water conditions | Demethylated and dealkoxylated intermediates, substituted anilines | researchgate.netmdpi.comresearchgate.net |
| Water Treatment Oxidation | Ozone (O₃), Chlorine (Cl₂) | Oxidant dose, water matrix | Degradation products, N-nitrosodimethylamine (NDMA) and other disinfection byproducts | nih.gov |
Refined Computational Modeling for Predictive Chemistry and Molecular Design
Computational chemistry has become an indispensable tool for accelerating the design and understanding of molecules like 1-Methoxy-1-methyl-3-phenylurea. By simulating molecular behavior, researchers can predict properties, elucidate reaction mechanisms, and design novel compounds with desired activities, saving significant time and resources.
Conformational Analysis and Drug Design : Substituted ureas can exist in different conformations (e.g., cis/trans isomers) due to the rotational barrier around the C-N bond. nih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations are used to investigate the energetics of these conformations and their interconversion. nih.gov This is particularly important in drug design, as the specific conformation of a molecule dictates its ability to bind to a biological target. nih.govnih.gov
Predicting Bioactivity and Properties : Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of molecules with their biological or chemical activity. For urea derivatives, computational tools can predict key parameters like lipophilicity (LogP) and entropy changes (ΔS°). nih.gov These parameters can then be used in pharmacological models to forecast the potential efficacy of newly designed compounds, guiding synthetic efforts toward the most promising candidates. nih.gov
Elucidating Reaction and Degradation Mechanisms : Density Functional Theory (DFT) calculations are employed to study reaction pathways at the atomic level. This has been applied to investigate the mechanisms of novel synthetic routes for ureas and polyureas. acs.org Similarly, computational models can help elucidate the complex degradation pathways of phenylureas in the environment, identifying likely intermediates and transition states. dtu.dk
Materials Science and Molecular Design : Beyond drug discovery, computational modeling aids in the design of new materials. For instance, simulations of polyurea structures help in understanding how the stereochemistry and rotational freedom of the urea linkage influence macroscopic properties like toughness and flexibility, enabling the rational design of high-performance polymers. acs.org MD simulations are also used to study fundamental processes like the nucleation of urea from aqueous solutions, providing insights that are difficult to obtain experimentally. pnas.org
The integration of these computational approaches allows for a more refined and predictive approach to chemistry, enabling the in silico design and screening of substituted ureas for a vast range of applications.
Table 3: Applications of Computational Modeling in Urea Research
| Computational Method | Application Area | Key Insights Provided | Citations |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Conformational Analysis, Material Science | Preferred molecular conformations, cis/trans isomerization barriers, polymer properties, nucleation processes | nih.govacs.orgpnas.org |
| Quantum Mechanics (QM/DFT) | Reaction Mechanisms, Predictive Chemistry | Transition states, reaction energetics, electronic properties (LogP, ΔS°), catalytic selectivity | nih.govacs.orgdtu.dk |
| QSAR / Pharmacological Modeling | Drug Design | Prediction of biological activity based on molecular structure, screening of virtual compound libraries | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methoxy-1-methyl-3-phenylurea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of substituted phenylureas typically involves condensation reactions between isocyanates and amines or via urea-forming reagents like carbodiimides. For this compound, a plausible route is the reaction of 3-methoxyphenyl isocyanate with methylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection (e.g., triethylamine). Purity can be enhanced using column chromatography with silica gel (ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.3 ppm in ¹H NMR, while the urea carbonyl (C=O) resonates at δ 155–160 ppm in ¹³C NMR . High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂O₂: theoretical m/z 193.0972). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound are limited, analogous phenylureas require:
- Respiratory Protection : NIOSH-approved N95 respirators to avoid inhalation of fine powders .
- Skin/Eye Protection : Chemical-resistant gloves (nitrile) and safety goggles compliant with OSHA standards .
- Waste Disposal : Neutralization with dilute acetic acid followed by incineration in licensed facilities .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like acetylcholinesterase. Comparative studies with 1-methyl-1-phenylurea (lacking methoxy) reveal that the methoxy group enhances hydrophobicity, improving membrane permeability but reducing solubility. In vitro assays (IC₅₀ measurements) validate these predictions .
Q. What strategies resolve contradictions in reported cytotoxicity data for phenylurea derivatives, including this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., MTT vs. ATP-based viability tests). Standardization steps:
- Use identical cell lines (e.g., HepG2 for liver toxicity) and passage numbers.
- Control for solvent effects (DMSO ≤0.1% v/v).
- Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .
Q. Can computational models predict the environmental fate of this compound, and what experimental validation is required?
- Methodological Answer : QSAR models (EPI Suite) estimate biodegradation half-lives and bioaccumulation factors. For validation:
- Conduct OECD 301F Ready Biodegradability tests.
- Measure log Kow via shake-flask HPLC to assess hydrophobicity.
- Compare predicted vs. experimental aquatic toxicity (Daphnia magna LC₅₀) .
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify transition states and charge distribution. The methoxy group’s electron-donating effect directs electrophilic attack to the para position of the phenyl ring. Experimental validation via kinetic studies (NMR monitoring) confirms higher reactivity at the para site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
